Methyl 2-(6-nitro-1H-indol-4-yl)acetate
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Overview
Description
Methyl 2-(6-nitro-1H-indol-4-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the 6-position of the indole ring and a methyl ester group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-nitro-1H-indol-4-yl)acetate typically involves the nitration of an indole derivative followed by esterification. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-nitro-1H-indol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: Reduction of the nitro group yields methyl 2-(6-amino-1H-indol-4-yl)acetate.
Substitution: Electrophilic substitution reactions can yield various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(6-nitro-1H-indol-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(6-nitro-1H-indol-4-yl)acetate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
Uniqueness
Methyl 2-(6-nitro-1H-indol-4-yl)acetate is unique due to the presence of both a nitro group and a methyl ester group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
Biological Activity
Methyl 2-(6-nitro-1H-indol-4-yl)acetate is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity based on recent research findings, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves the reaction of 6-nitroindole with methyl acetate under specific conditions to yield the desired ester. The introduction of the nitro group at the 6-position of the indole ring is crucial for enhancing biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- HeLa cells : Exhibited an IC50 value of approximately 0.52 µM.
- MCF-7 cells : Showed an IC50 value of around 0.34 µM.
- HT-29 cells : Displayed an IC50 value of about 0.86 µM.
These results indicate that this compound can effectively inhibit cell proliferation and induce apoptosis in a dose-dependent manner, similar to known tubulin polymerization inhibitors like colchicine .
The mechanism underlying the anticancer activity of this compound involves:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, which is critical for halting cancer cell division.
- Tubulin Polymerization Inhibition : It inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
- Apoptosis Induction : The compound promotes apoptotic pathways, leading to programmed cell death in cancer cells .
Study on Indole Derivatives
A comparative study involving various indole derivatives, including this compound, assessed their anticancer properties against multiple tumor cell lines. The results indicated that compounds with similar structural features exhibited selective cytotoxicity and significant antiproliferative effects .
Antimicrobial Activity
In addition to anticancer properties, some studies have suggested that this compound may possess antimicrobial activity. It was tested against several bacterial strains, showing promising results with effective inhibition at concentrations comparable to those required for anticancer effects .
Summary of Findings
Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | HeLa | 0.52 | G2/M phase arrest, tubulin inhibition |
Anticancer | MCF-7 | 0.34 | Apoptosis induction |
Anticancer | HT-29 | 0.86 | Cell cycle disruption |
Antimicrobial | Various bacteria | Varies | Bacterial growth inhibition |
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 2-(6-nitro-1H-indol-4-yl)acetate |
InChI |
InChI=1S/C11H10N2O4/c1-17-11(14)5-7-4-8(13(15)16)6-10-9(7)2-3-12-10/h2-4,6,12H,5H2,1H3 |
InChI Key |
VEXCSBIGFVZEFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2C=CNC2=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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